

# Application of ICL-CCIC-0019 in Breast Cancer Cell Lines: Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ICL-CCIC-0019**

Cat. No.: **B15568572**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ICL-CCIC-0019** is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis.<sup>[1][2][3]</sup> Elevated CHKA expression and activity are frequently observed in breast cancer and are associated with malignant transformation and poor prognosis.<sup>[4][5]</sup> **ICL-CCIC-0019** exerts its anti-cancer effects by disrupting choline metabolism, leading to decreased levels of phosphocholine, a key metabolite and signaling molecule.<sup>[1][3][6]</sup> This disruption culminates in cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in breast cancer cells.<sup>[1][3][6][7]</sup> These characteristics position **ICL-CCIC-0019** as a promising therapeutic agent for the treatment of breast cancer.

## Data Presentation

### Antiproliferative Activity of ICL-CCIC-0019 in Cancer Cell Lines

The growth inhibitory effects of **ICL-CCIC-0019** have been evaluated across a broad range of cancer cell lines. Breast cancer cell lines have been identified as particularly sensitive to **ICL-CCIC-0019**.<sup>[1]</sup>

| Cell Line Type                    | Median GI50 (µM) | GI50 Range (µM) | Reference |
|-----------------------------------|------------------|-----------------|-----------|
| Breast Cancer                     | 0.627            | N/A             | [1]       |
| All Cancer Cell Lines (NCI-60)    | 1.12             | 0.0389 - 16.2   | [1][3]    |
| 8 Cancer Cell Lines (unspecified) | 1.09             | 0.38 - 2.70     | [8]       |
| 4 Cancer Cell Lines (unspecified) | 0.5              | N/A             | [8]       |

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

## Mechanism of Action

**ICL-CCIC-0019**'s primary mechanism of action is the competitive inhibition of CHKA. This leads to a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.

## Signaling Pathways



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D1 and choline kinase- $\alpha$  are interactive targets in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phospholipase D1 and choline kinase- $\alpha$  are interactive targets in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional interactions between Choline kinase  $\alpha$ , epidermal growth factor receptor (EGFR), and c-Src in breast cancer cell proliferations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of ICL-CCIC-0019 in Breast Cancer Cell Lines: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568572#application-of-icl-ccic-0019-in-breast-cancer-cell-lines>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)